molecular formula C13H17BBrNO4 B3049524 2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester CAS No. 2096333-96-7

2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B3049524
CAS No.: 2096333-96-7
M. Wt: 342.00
InChI Key: QXAHEYUNZWPODZ-UHFFFAOYSA-N
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Description

2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester is a boronic ester derivative featuring a bromomethyl (-CH2Br) and nitro (-NO2) substituent on the phenyl ring. These functional groups confer unique reactivity and solubility properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses . The pinacol ester moiety enhances stability and solubility in organic solvents compared to the parent boronic acid .

Properties

IUPAC Name

2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAHEYUNZWPODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142478
Record name 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-96-7
Record name 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:

    Bromination: The starting material, 5-nitro-2-methylphenol, undergoes bromination to introduce a bromomethyl group at the 2-position.

    Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The resulting boronic acid is esterified with pinacol to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Suzuki–Miyaura Coupling Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

  • 2-Methyl-5-nitrophenylboronic acid pinacol ester (CAS 883715-40-0): Replaces bromomethyl with a methyl group, reducing electrophilicity .
  • 5-Bromo-2-methoxyphenylboronic acid pinacol ester (CAS 868629-78-1): Substitutes nitro with methoxy, altering electronic properties .
  • 4-Nitrophenylboronic acid pinacol ester : Lacks bromomethyl, limiting bifunctional reactivity .

Table 1: Structural and Physical Properties

Compound Substituents Molecular Weight (g/mol) Solubility in Chloroform Key Reactivity
2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester -BrCH2, -NO2 ~350 (estimated) High Suzuki coupling, H2O2 oxidation
2-Methyl-5-nitrophenylboronic acid pinacol ester -CH3, -NO2 279.12 High Cross-coupling
5-Bromo-2-methoxyphenylboronic acid pinacol ester -Br, -OCH3 312.995 High Suzuki-Miyaura reactions
4-Nitrophenylboronic acid pinacol ester -NO2 261.08 (estimated) High Oxidative deboronation

Solubility and Stability

  • Solubility : Pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to boronic acids. For example, phenylboronic acid pinacol ester shows ~10× higher solubility in chloroform than the parent acid .
  • Stability: The nitro group in this compound may reduce thermal stability compared to non-nitro analogues but enhances electrophilicity for cross-coupling .

Reactivity in Cross-Coupling and Oxidation

  • Suzuki-Miyaura Reactions : The bromomethyl group acts as a leaving group, enabling sequential functionalization (e.g., alkylation or nucleophilic substitution) post-coupling, a feature absent in methyl or methoxy-substituted analogues .
  • H2O2 Reactivity: Nitro-substituted boronic esters (e.g., 4-nitrophenyl pinacol ester) undergo oxidative deboronation with H2O2, producing 4-nitrophenol and a boronate complex. This reactivity is retained in 2-bromomethyl-5-nitrophenyl derivatives, as evidenced by UV-vis spectral shifts (λmax 405 nm) .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The nitro group deactivates the phenyl ring, slowing transmetalation in cross-coupling but improving chemoselectivity in multi-step syntheses .
  • Bromomethyl vs. Methyl : Bromomethyl introduces steric bulk and electrophilicity, enabling C-Br bond activation in palladium-catalyzed reactions, unlike inert methyl groups .

Biological Activity

2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester (CAS No. 2096333-96-7) is a boronic ester that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C13_{13}H17_{17}BBrN O4_{4}
  • Molecular Weight : 341.99 g/mol
  • Purity : Typically > 98%
  • Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability.

Biological Activity

Boronic acids and their derivatives, including boronic esters like 2-Bromomethyl-5-nitrophenylboronic acid, are known for various biological activities, particularly in medicinal chemistry. The following sections summarize key findings related to the biological activity of this compound.

  • Inhibition of Proteasomes : Boronic acids are recognized for their ability to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis .
  • Anticancer Properties : Compounds similar to 2-Bromomethyl-5-nitrophenylboronic acid have demonstrated significant anticancer activity by disrupting the MDM2-p53 interaction, which is vital in tumor suppression . This mechanism makes them potential candidates for cancer therapy.
  • Antimicrobial Activity : Research indicates that certain boronic acids can restore the efficacy of antibiotics against resistant strains of bacteria by inhibiting β-lactamases, which are enzymes that confer resistance .

Study 1: Anticancer Activity

In a study examining the effects of boronic acids on cancer cell lines, derivatives similar to 2-Bromomethyl-5-nitrophenylboronic acid were tested against multiple myeloma cells. The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation at low micromolar concentrations (IC50_{50} values around 4.60 nM) .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of boronic acids showed that compounds could significantly lower the minimum inhibitory concentration (MIC) values against resistant bacteria strains, demonstrating their potential as adjuvants in antibiotic therapy .

Data Tables

Property Value
Molecular FormulaC13_{13}H17_{17}BBrN O4_{4}
Molecular Weight341.99 g/mol
CAS Number2096333-96-7
Anticancer IC50_{50}~4.60 nM
Antimicrobial MIC (against resistant strains)Lowered significantly

Q & A

Q. Why do reaction yields vary significantly in Suzuki-Miyaura couplings involving this compound?

  • Factors :
  • Steric Hindrance : The bromomethyl and nitro groups may impede Pd catalyst access.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate the catalyst.
  • Resolution : Screen ligands (e.g., SPhos) and additives (e.g., Cs2_2CO3_3) to improve turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester
Reactant of Route 2
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2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester

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